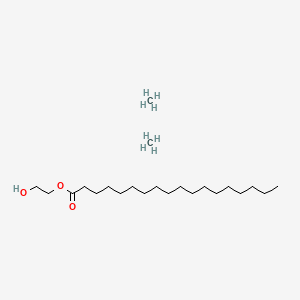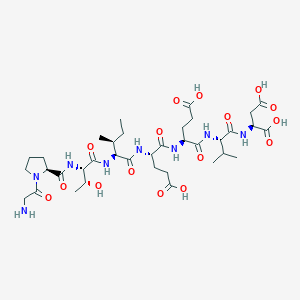
6-Phosphogluconic acid (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phosphogluconic acid (trisodium) is a phosphorylated sugar acid that plays a crucial role in the pentose phosphate pathway and the Entner-Doudoroff pathway. It is an intermediate in these metabolic pathways and is involved in the oxidative phase of the pentose phosphate pathway, where it is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase. It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Phosphogluconic acid (trisodium) can be synthesized enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to 6-phosphogluconic acid using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase . The trisodium salt form is obtained by neutralizing the acid with sodium hydroxide or sodium carbonate, followed by crystallization .
Industrial Production Methods: Industrial production of 6-phosphogluconic acid (trisodium) typically involves large-scale enzymatic processes, ensuring high purity and yield. The enzymatic method is preferred due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phosphogluconic acid (trisodium) undergoes several types of chemical reactions, including:
Oxidation: It is oxidized to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH.
Common Reagents and Conditions:
Oxidation: Requires phosphogluconate dehydrogenase and NADP+ as a cofactor.
Dehydration: Requires 6-phosphogluconate dehydratase.
Major Products:
Oxidation: Ribulose 5-phosphate and NADPH.
Dehydration: 2-Keto-3-deoxy-6-phosphogluconate.
Aplicaciones Científicas De Investigación
6-Phosphogluconic acid (trisodium) has a wide range of applications in scientific research:
Mecanismo De Acción
6-Phosphogluconic acid (trisodium) exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process. NADPH is a crucial cofactor in reductive biosynthesis and antioxidant defense . The compound also acts as a competitive inhibitor of phosphoglucose isomerase, affecting glucose metabolism .
Comparación Con Compuestos Similares
Glucose-6-phosphate: Another intermediate in the pentose phosphate pathway.
Ribulose 5-phosphate: The product of 6-phosphogluconic acid oxidation.
2-Keto-3-deoxy-6-phosphogluconate: A product of 6-phosphogluconic acid dehydration in the Entner-Doudoroff pathway.
Uniqueness: 6-Phosphogluconic acid (trisodium) is unique due to its dual role in both the pentose phosphate pathway and the Entner-Doudoroff pathway. Its ability to produce NADPH, a critical reducing agent, highlights its importance in cellular metabolism and antioxidant defense .
Propiedades
Fórmula molecular |
C6H10Na3O10P |
|---|---|
Peso molecular |
342.08 g/mol |
Nombre IUPAC |
trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t2-,3-,4+,5-;;;/m1.../s1 |
Clave InChI |
CBQSOSFCUWVWAQ-CXKLNRRHSA-K |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
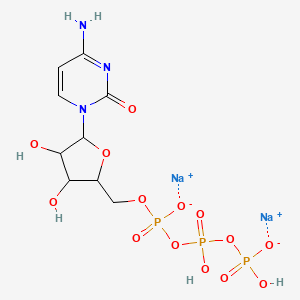
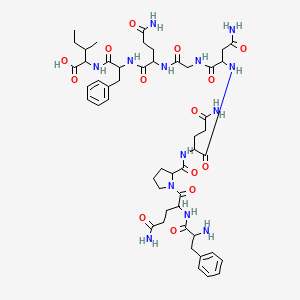
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
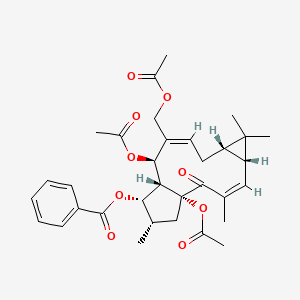
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)
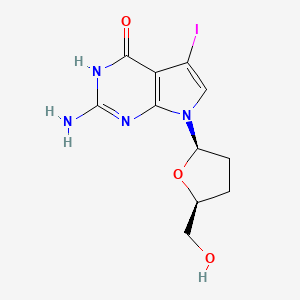
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
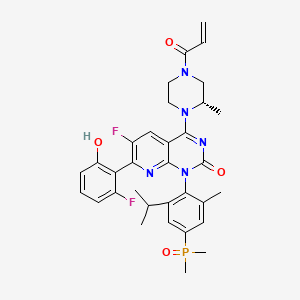
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
